molecular formula C28H30N4O3 B6462527 2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide CAS No. 2549036-77-1

2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide

カタログ番号: B6462527
CAS番号: 2549036-77-1
分子量: 470.6 g/mol
InChIキー: KIGPJZLGKVOVLB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a rigid 3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione core, a piperazine-ethyl linker, and an N-(2-phenylethyl)acetamide moiety. The tricyclic system likely enhances target binding through conformational rigidity, while the piperazine group improves solubility and pharmacokinetic properties. The phenethyl-acetamide chain may facilitate interactions with hydrophobic binding pockets in biological targets.

特性

IUPAC Name

2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O3/c33-25(29-13-12-21-6-2-1-3-7-21)20-31-16-14-30(15-17-31)18-19-32-27(34)23-10-4-8-22-9-5-11-24(26(22)23)28(32)35/h1-11H,12-20H2,(H,29,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGPJZLGKVOVLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Bioactivity/Properties References
Target Compound 3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione Piperazin-1-yl ethyl, N-(2-phenylethyl)acetamide Hypothesized COX-2 inhibition (based on tricyclic core similarity to NSAID scaffolds); enhanced solubility from piperazine
8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13) 1,3-diazaspiro[4.5]decane-2,4-dione 4-phenylpiperazin-1-yl propyl Pharmacological activity (unspecified); spirodecane core may reduce rigidity vs. tricyclic systems
N-(4-{8-nitro-...}phenyl)acetamide () 3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione 8-nitro group, phenylacetamide Nitro substitution increases electron-withdrawing effects; potential metabolic instability
N-Phenyl-2-(piperazin-1-yl)acetamide None (simple acetamide-piperazine) Phenyl, piperazin-1-yl High solubility; lacks tricyclic core, possibly reducing target specificity
Thia-triazatricyclo analog () 8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione 2-methoxyphenyl acetamide Sulfur atom enhances metabolic stability; methoxy group may alter CNS penetration
Key Observations:

Computational studies suggest that graph-based structural comparisons (e.g., using methods in ) highlight the uniqueness of the tricyclic system in biochemical interactions . The nitro-substituted analog () demonstrates how electron-withdrawing groups on the tricyclic core could alter reactivity but may introduce toxicity risks .

Substituent Effects :

  • Piperazine derivatives (target compound, Compound 13, ) consistently show improved solubility, but the phenethyl chain in the target compound adds lipophilicity, which may enhance blood-brain barrier penetration compared to the methoxyphenyl group in .
  • The absence of the tricyclic core in N-Phenyl-2-(piperazin-1-yl)acetamide () likely reduces target specificity but increases bioavailability .

Thia-triazatricyclo derivatives () exhibit distinct bioactivity profiles due to sulfur incorporation, underscoring the impact of heteroatom placement .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。